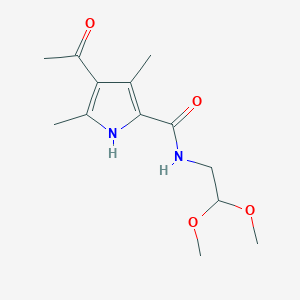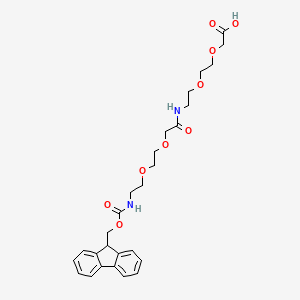
4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid dihydrochloride
Descripción general
Descripción
4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3O2 and its molecular weight is 306.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Research
Compounds with structures similar to "4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid dihydrochloride" often find applications in pharmacological research, particularly in the development of novel therapeutic agents. For instance, benzimidazole derivatives are studied for their potential as antiviral, anticancer, or anti-inflammatory agents due to their ability to interact with various biological targets (Rafi et al., 1995). The inclusion of a butyric acid moiety could influence the compound's solubility and bioavailability, which are critical factors in drug design and development.
Biochemical Applications
In biochemical research, compounds like "this compound" can be used as enzyme inhibitors or substrates in studying enzyme kinetics and mechanisms. For example, benzimidazole derivatives have been explored for their inhibitory effects on enzymes such as cyclooxygenases, which are involved in inflammatory processes (Hinz et al., 2007). Understanding how these compounds interact with specific enzymes can lead to the development of new therapeutic strategies for treating diseases related to enzyme dysregulation.
Medical Research
In the context of medical research, derivatives of benzimidazole, potentially similar to the compound , are evaluated for their therapeutic potential in various diseases. This includes research into their roles as modulators of receptors or ion channels implicated in disease states, such as GABA receptors in neurological disorders (Mendez et al., 2013). The specific functional groups and overall structure of the compound could influence its interaction with biological targets, thereby determining its potential applications in treating diseases.
Propiedades
IUPAC Name |
4-(5-amino-1-methylbenzimidazol-2-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17;;/h5-7H,2-4,13H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIWMHYNLFEJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)










![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)


